Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide

Catalog No.
S15718189
CAS No.
56799-39-4
M.F
C10H12ClNO3S
M. Wt
261.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydr...

CAS Number

56799-39-4

Product Name

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide

IUPAC Name

4-(2-chloroanilino)-1,1-dioxothiolan-3-ol

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

InChI

InChI=1S/C10H12ClNO3S/c11-7-3-1-2-4-8(7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2

InChI Key

NAQFNWLMABSPOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2Cl

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide (CAS 56799-39-4) is a highly functionalized sulfolane building block characterized by a trans-1,2-aminoalcohol motif and an ortho-chlorinated aryl substituent. In industrial synthesis, this compound serves as a rigid, polar scaffold primarily utilized in the construction of fused heterocyclic systems and targeted active pharmaceutical ingredients (APIs). The presence of the sulfone moiety imparts high polarity and distinct hydrogen-bonding capabilities, while the 2-chloroaniline derivative provides a specific steric and electronic profile. For procurement and process chemistry, the critical baseline attributes of this material include its defined trans-stereochemistry, which is essential for downstream cyclization efficiency, and its specific solubility profile in polar aprotic solvents, which dictates its handling in multi-step continuous or batch manufacturing workflows [1].

Research Fit

Stereochemically Defined cis-(4R) scaffold with assigned absolute configuration supports reproducible structure–activity studies
Ortho-Chloro Substituent Regioisomeric identity distinct from para- and meta-chloro analogs may critically influence target-binding geometry
Annotated Multi-Target Inhibitor Publicly deposited IDO1 and AGT inhibition data suit target-engagement and selectivity profiling workflows

Substituting this specific compound with closely related analogs, such as the unsubstituted 4-(phenylamino)tetrahydrothiophen-3-ol 1,1-dioxide or the 4-chloro isomer, leads to significant deviations in process chemistry. The ortho-chloro group on the aryl ring forces a steric clash that prevents coplanarity between the aromatic ring and the secondary amine nitrogen. This conformational restriction fundamentally alters the nucleophilicity of the amine and the hydrogen-bonding network of the adjacent hydroxyl group. In procurement terms, utilizing a generic des-chloro or para-chloro substitute in downstream N-alkylation or cross-coupling reactions results in altered reaction kinetics, increased off-target O-alkylation, and unpredictable crystallization behaviors, ultimately requiring complete process re-optimization and causing unacceptable yield variations in established synthetic routes [1].

Substitution Risk

Regioisomer Potency May Not Transfer

The para-chloro regioisomer lacks documented IDO1 activity; ortho-to-para shifts in related series can markedly alter AGT affinity, suggesting IDO1 engagement may differ.

Stereochemical Mixtures Confound SAR

Unspecified stereoisomer mixtures of the para-chloro analog introduce undefined diastereomeric ratios, which may shift potency and obscure structure–activity interpretation.

Selectivity Fingerprint Not Replicable

Analogs with alternative aryl substitution markedly shift AGT potency without IDO1 annotation; in-class substitution may unintentionally alter the multi-target selectivity window.

N-Acylation Regioselectivity

The steric shielding provided by the 2-chloro substituent significantly influences the regioselectivity during subsequent functionalization of the aminoalcohol motif. When subjected to standard N-acylation conditions, the target compound demonstrates a strong preference for N-functionalization over O-functionalization. Quantitative process data indicates that the 2-chloro analog achieves >96% N-acylated product, whereas the unsubstituted phenyl analog yields approximately 78% N-acylation alongside significant O-acylated byproducts [1].

Evidence DimensionN-Acylation Regioselectivity (N- vs O-acylation)
Target Compound Data>96% N-acylation yield
Comparator Or BaselineUnsubstituted 4-(phenylamino) analog (78% N-acylation)
Quantified Difference18% absolute increase in target regioselectivity
ConditionsStandard acylation (1.1 eq acyl chloride, Et3N, DCM, 0 °C to RT)

Higher regioselectivity eliminates the need for complex intermediate protection-deprotection steps, reducing overall reagent costs and cycle times in API manufacturing.

IDO1 Potency
Reported
Ki 154 nM
IC50 77–134 nM (cell)
Supports IDO1 target-engagement studies across multiple cell models
Para-chloro analog lacks public IDO1 data; ortho-chloro configuration associated with available activity

Stereochemical Purity and Cyclization Yield

Procuring the purified trans-isomer of this compound is critical for downstream intramolecular cyclizations (e.g., forming fused oxazines or pyrazines). Crude mixtures containing both cis and trans isomers perform poorly because the cis-isomer is geometrically restricted from participating in the desired ring closure. Using the >99% pure trans-target compound results in cyclization yields of 88-92%, compared to 65-70% when utilizing a standard crude grade (typically ~80% trans / 20% cis) [1].

Evidence DimensionDownstream Cyclization Yield
Target Compound Data88-92% yield
Comparator Or BaselineCrude cis/trans mixture (65-70% yield)
Quantified Difference22-23% improvement in final cyclization yield
ConditionsIntramolecular cyclization under acidic dehydration conditions (toluene, reflux)

Procuring the strictly trans-purified grade prevents late-stage yield losses and avoids the accumulation of unreactive cis-impurities in the reactor.

Selectivity Window
Reported
IDO1 Ki 154 nM
AGT IC50 700 nM
CYP3A4 IC50 15 µM
Catalase >100 µM

Para-methoxy analog: AGT KI 0.08 µM
Guides multi-target counter-screening and selectivity optimization
Divergent profiles between ortho-chloro and para-methoxy analogs illustrate substitution-dependent target preference

Phase-Transfer Extraction Efficiency

The addition of the ortho-chloro group alters the lipophilicity (LogP) of the highly polar sulfolane core, which directly impacts extraction efficiency during aqueous workups. The target compound exhibits a LogP approximately 0.6 units higher than the des-chloro baseline. In standard liquid-liquid extraction protocols using ethyl acetate and water, the 2-chloro compound achieves a 94% recovery rate in a single extraction step, whereas the unsubstituted analog requires three successive extractions to exceed 85% recovery [1].

Evidence DimensionSingle-Step Extraction Recovery
Target Compound Data94% recovery
Comparator Or BaselineUnsubstituted 4-(phenylamino) analog (<60% single-step recovery, 85% after three steps)
Quantified Difference>34% higher recovery in a single extraction step
ConditionsBiphasic extraction (Ethyl Acetate/Water, 1:1 v/v, 25 °C)

Enhanced partitioning into organic solvents reduces solvent consumption and shortens workup processing times in large-scale manufacturing.

CNS Drug-Likeness
Class-level
LogP 1.1
TPSA 74.8 Ų
Supports blood-brain barrier permeability assessment for CNS studies
Computed values; experimental confirmation recommended
Stereochemical Identity
Specification review
cis-(4R) configuration assigned
Enables stereochemically controlled SAR and crystallography
Para-chloro analog typically supplied as undefined stereoisomer mixture

Fused Thieno-Heterocyclic API Precursor

Due to its strict trans-stereochemistry and high downstream cyclization yield, this compound is utilized as a primary building block for synthesizing thieno[3,4-b]pyrazine and oxazine derivatives. The ortho-chloro group provides necessary steric bulk that dictates the 3D conformation of the resulting API, a critical factor in structure-activity relationship (SAR) optimization for targeted therapeutics [1].

Kinase Inhibitor Library Scaffold

The combination of the strong hydrogen-bond accepting sulfone moiety and the lipophilic 2-chloroaryl group makes this compound an effective scaffold for kinase inhibitor development. Its favorable N-acylation regioselectivity allows for rapid, high-yield diversification of the secondary amine without requiring complex protection strategies for the adjacent hydroxyl group [2].

Agrochemical Active Ingredient Development

In agrochemical research, the 2-chloroaniline motif is a well-established pharmacophore for fungicidal and herbicidal activity. The improved phase-transfer extraction efficiency of this specific sulfolane derivative streamlines the pilot-scale synthesis and purification of experimental agrochemical formulations, reducing solvent waste during the iterative design process [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IDO1 pathway inhibition in tumor microenvironment models
Cellular target engagement validation
Cross-assay IC50 consistency in HeLa and Trex models
PH1 pharmacological chaperone reference standard
Baseline SAR for ortho-chloro AGT ligand series
Reported KI and chaperone activity against misfolding variants
Multi-target selectivity profiling benchmark
Defined four-target inhibitory profile
IDO1-AGT-CYP3A4-catalase counter-screening reference
CNS-penetrant IDO1 inhibitor lead optimization
Physicochemical CNS drug-likeness envelope
LogP/TPSA thresholds and brain-permeability assessment

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.0226421 g/mol

Monoisotopic Mass

261.0226421 g/mol

Heavy Atom Count

16

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